Oleuroside

概要

説明

オレオシドは、オリーブに多く含まれるフェノール性セコイリドイド化合物です。抗酸化、抗炎症、神経保護などの重要な生物学的活性で知られています。オレオシドは、特にアルツハイマー病などの神経変性疾患の予防と治療における潜在的な治療用途で注目されています .

準備方法

合成経路と反応条件

オレオシドの合成は、多くの場合、オリーブの葉や果実などの天然源からの抽出を伴ういくつかの経路を介して達成できます。一般的な方法の1つは、オリーブに含まれる別の化合物であるオレオヨーロッパインを酸性条件下で加水分解してオレオシドを得る方法です。反応には通常、メタノールやエタノールなどの溶媒と、塩酸などの酸触媒が必要です。反応は室温で数時間行い、その後、クロマトグラフィーで精製します .

工業生産方法

オレオシドの工業生産は、主にオリーブの葉と果実からの抽出に依存しています。このプロセスには、植物材料を粉砕し、次にエタノールまたはメタノールを使用して溶媒抽出を行うことが含まれます。次に、抽出物を制御された条件下で加水分解して、オレオヨーロッパインをオレオシドに変換します。最終生成物は、高純度液体クロマトグラフィー(HPLC)などの技術を使用して精製され、高純度と品質が保証されます .

化学反応の分析

反応の種類

オレオシドは、以下を含むさまざまな化学反応を起こします。

酸化: オレオシドは、さまざまなフェノール性化合物を形成するように酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: オレオシドの還元は、より単純なフェノール性化合物を生成する可能性があります。水素化ホウ素ナトリウムは、多くの場合、還元剤として使用されます。

置換: オレオシドは、特に求核置換反応で置換反応を起こす可能性があり、官能基は水酸化物イオンなどの求核剤で置換されます.

一般的な試薬と条件

酸化: 室温の水性媒体中の過マンガン酸カリウム。

還元: 室温のメタノール中の水素化ホウ素ナトリウム。

置換: 高温の水性媒体中の水酸化物イオン.

生成される主な生成物

酸化: さまざまなフェノール酸とアルデヒドの形成。

還元: より単純なフェノール性アルコールの形成。

置換: オレオシドのヒドロキシル化誘導体の形成.

科学的研究の応用

化学

化学では、オレオシドはフェノール性セコイリドイドの挙動を研究するためのモデル化合物として使用されます。その反応は、フェノール性化合物を含む酸化、還元、置換反応のメカニズムに対する洞察を提供します .

生物学

オレオシドは、抗酸化作用や抗炎症作用などの生物学的活性について研究されてきました。さまざまな生物学的モデルで、酸化ストレスから細胞を保護し、炎症を軽減する可能性を示しています .

医学

医学では、オレオシドは神経保護効果について研究されています。研究では、アルツハイマー病などの神経変性疾患の発症における重要な要因であるミトコンドリアの機能不全から保護できることが示されています。認知機能を改善し、神経変性疾患の進行を抑制する可能性についても研究されています .

産業

産業では、オレオシドは、栄養補助食品や機能性食品の配合に使用されています。その抗酸化特性により、健康を促進し、慢性疾患を予防することを目的とした製品に貴重な成分となっています .

科学的研究の応用

Hematinic Properties

Oleuroside has been identified as a key component in olive leaf extract that exhibits hematinic properties, promoting erythroid differentiation in human hematopoietic stem cells. A study demonstrated that aqueous olive leaf extract significantly increased red blood cell counts and hemoglobin levels in both animal models and human subjects after supplementation over several weeks .

Key Findings:

- In Vivo Studies: Mice administered with olive leaf extract showed increased plasma iron levels and enhanced expression of splenic ferroportin, indicating improved iron metabolism .

- Pilot Studies: Healthy volunteers supplemented with 500 mg/kg body weight of olive leaf extract for eight weeks exhibited significant increases in RBC count without adverse effects on liver or kidney functions .

Antioxidant Activity

This compound displays potent antioxidant properties, contributing to the overall antioxidant capacity of olive leaf extracts. This has implications for its use in preventing oxidative stress-related diseases.

Research Insights:

- Biodegradable Films: this compound was one of the main antioxidants detected in biodegradable films made from olive leaf extract, which demonstrated significant antioxidant activity, making them suitable for food packaging applications .

Cancer Research

Recent studies have highlighted this compound's potential cytotoxic effects on cancer cells. In vitro experiments indicated that this compound could selectively induce apoptosis in certain cancer cell lines while sparing normal cells.

Case Study:

- Cytotoxicity Against Breast Cancer: Research indicated that this compound exhibited specific cytotoxicity against breast adenocarcinoma cell lines (MDA-MB-231 and MCF7), promoting cell cycle arrest and apoptosis .

Functional Food Ingredient

Due to its health-promoting properties, this compound is increasingly being incorporated into functional foods aimed at improving overall health and preventing chronic diseases.

Applications:

- Dietary Supplements: this compound is marketed as a dietary supplement for its potential benefits in enhancing cardiovascular health and metabolic functions .

Antioxidant Food Packaging

The incorporation of this compound into biodegradable films enhances their antioxidant properties, providing a sustainable option for food packaging that can extend shelf life by protecting against oxidative degradation.

Table: Properties of Biodegradable Films with this compound

| Property | Value |

|---|---|

| Antioxidant Activity | High |

| Tensile Strength | Moderate |

| Elongation at Break | Increased with low concentrations |

| Color Change | Significant with higher concentrations |

Development of Biodegradable Materials

This compound's antioxidant properties have been utilized in developing biodegradable materials that can be used in various applications beyond food packaging.

Research Findings:

作用機序

オレオシドは、いくつかの分子標的と経路を通じてその効果を発揮します。以下が知られています。

酸化ストレスの抑制: フリーラジカルをスカベンジし、抗酸化酵素の活性を高めることで。

炎症の軽減: 炎症性サイトカインと酵素の産生を抑制することで。

ミトコンドリア機能の保護: ミトコンドリアの機能不全を防ぎ、細胞内のATP産生を高めることで.

類似の化合物との比較

類似の化合物

オレオヨーロッパイン: オリーブに含まれるもう1つのフェノール性セコイリドイドであり、その抗酸化作用と抗炎症作用で知られています。

ヒドロキシチロソール: オレオヨーロッパインから得られるフェノール性化合物であり、強力な抗酸化作用を有しています。

チロソール: 抗酸化作用を有するより単純なフェノール性化合物.

オレオシドの独自性

オレオシドは、その特定の構造のために、複数の分子標的と経路と相互作用できるという点でユニークです。ミトコンドリアの機能不全から保護する能力は、他の類似の化合物とは異なり、神経変性疾患の研究と治療において特に価値があります .

類似化合物との比較

Similar Compounds

Oleuropein: Another phenolic secoiridoid found in olives, known for its antioxidant and anti-inflammatory properties.

Hydroxytyrosol: A phenolic compound derived from oleuropein, with potent antioxidant activity.

Tyrosol: A simpler phenolic compound with antioxidant properties.

Uniqueness of Oleuroside

This compound is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to protect against mitochondrial dysfunction sets it apart from other similar compounds, making it particularly valuable in the study and treatment of neurodegenerative diseases .

生物活性

Oleuroside, a glycoside derived from the olive tree (Olea europaea), is gaining attention for its diverse biological activities, particularly in the context of health benefits associated with olive leaf extracts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

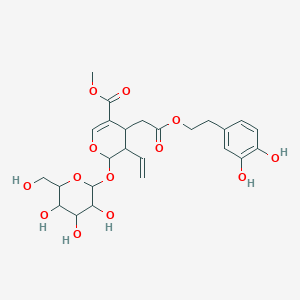

This compound is a secoiridoid glycoside characterized by its unique structure, which includes a glucose moiety linked to a phenolic compound. Its chemical formula is CHO, and it is closely related to oleuropein, another significant bioactive compound found in olives.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation.

| Study | Method | Findings |

|---|---|---|

| Elamin et al. (2023) | DPPH Assay | This compound demonstrated significant radical scavenging activity. |

| Nardiello et al. (2018) | FRAP Assay | High antioxidant capacity was observed, indicating potential protective effects against oxidative damage. |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

- Case Study: A study by Miceli et al. (2018) found that this compound reduced TNF-α levels in macrophages, suggesting its potential use in treating inflammatory conditions.

3. Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 200 | Induces apoptosis and cell cycle arrest . |

| REN (mesothelioma) | 22 | Alters intracellular calcium dynamics leading to cell death . |

- Research Findings: In a study involving mesothelioma cells, this compound-enriched extracts showed significant antiproliferative effects, primarily through dysregulation of calcium homeostasis .

4. Erythropoietic Activity

Recent studies suggest that this compound may promote erythropoiesis, enhancing red blood cell production.

- Pilot Study: A clinical trial reported that supplementation with olive leaf extract containing this compound significantly increased hemoglobin levels in healthy volunteers .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Modulation: this compound influences intracellular calcium levels, which are critical for various cellular functions including proliferation and apoptosis .

- Antioxidant Pathways: Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Gene Expression Regulation: this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, further elucidating its therapeutic potential.

特性

CAS番号 |

116383-31-4 |

|---|---|

分子式 |

C25H32O13 |

分子量 |

540.5 g/mol |

IUPAC名 |

methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |

InChIキー |

WWKVQWHAWPZZDB-ASNPJKIBSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

異性体SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

正規SMILES |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of oleuroside?

A1: this compound is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.

Q2: How stable is this compound under various conditions?

A3: The stability of this compound is influenced by factors like temperature, pH, and exposure to light. Research indicates that this compound can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of this compound under different storage and processing conditions.

Q3: How is this compound extracted and analyzed?

A4: this compound is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of this compound in plant extracts or formulated products.

Q4: Are there any known safety concerns regarding this compound?

A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on this compound is limited. Further research is needed to establish its safety profile, including potential long-term effects.

Q5: What are the potential applications of this compound?

A5: Given its reported biological activities, this compound holds potential for applications in various industries:

- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].

- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].

- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。